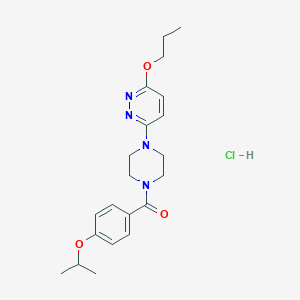
(4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H29ClN4O3 and its molecular weight is 420.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- An isopropoxyphenyl group
- A piperazine moiety
- A pyridazinyl unit
This structure is believed to contribute to its pharmacological properties, particularly in targeting specific biological pathways.
Research indicates that this compound may act as an inhibitor of certain protein targets involved in cancer and other diseases. Specifically, it has shown potential in inhibiting bromodomain-containing proteins (BRG1, BRM) which are implicated in tumor progression. Such inhibition can lead to a reduction in cancer cell proliferation and may enhance the efficacy of existing treatments.
Inhibitory Effects
The compound has been reported to exhibit potent inhibitory activity against low molecular weight protein tyrosine phosphatases (LMPTPs), with an IC50 value of approximately 0.8 μM. This inhibition impacts critical signaling pathways, including those related to insulin signaling, which can be beneficial in metabolic disorders such as type 2 diabetes.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's ability to modulate cell cycle progression and promote cell death has been attributed to its interaction with specific molecular targets within cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that the compound effectively reduces the viability of cancer cells by inducing apoptosis through mitochondrial pathways.
- Animal Models : In vivo studies using mouse models have indicated that treatment with this compound results in significant tumor regression, suggesting its potential as a therapeutic agent in oncology.
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of this compound in combination with other chemotherapeutics for enhanced therapeutic outcomes.
Data Table: Biological Activity Overview
| Biological Activity | Effect | IC50 Value | Target |
|---|---|---|---|
| LMPTP Inhibition | Increased insulin signaling | 0.8 μM | Low Molecular Weight Protein Tyrosine Phosphatase |
| Cancer Cell Apoptosis | Reduced cell viability | N/A | Various Cancer Cell Lines |
| Tumor Regression | Significant reduction | N/A | Mouse Models |
Eigenschaften
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3.ClH/c1-4-15-27-20-10-9-19(22-23-20)24-11-13-25(14-12-24)21(26)17-5-7-18(8-6-17)28-16(2)3;/h5-10,16H,4,11-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWINMXABDATAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













